2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or applications.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Organophosphorus Compounds Synthesis
A study by Moustafa (1999) discusses the synthesis of organophosphorus compounds, including derivatives of 1,2,4-triazol-3-ylsulfanyl acetamides. This research has implications for the development of new organophosphorus compounds with potential applications in various fields, including materials science and chemical synthesis (Moustafa, 1999).
Anti-Cancer Activity
Ghani and Alabdali (2022) conducted research on ligands derived from 1H-1,2,4-triazol-3-ylsulfanyl compounds, showing anti-cancer activity against breast cancer cell lines. This study highlights the potential of these compounds in developing new cancer therapies (Ghani & Alabdali, 2022).
Synthesis and Antimicrobial Activities
Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, including those with sulfanyl acetamide groups, and evaluated their antimicrobial activities. Their findings contribute to the search for new antimicrobial agents (Bektaş et al., 2007).
Anti-HIV Activity
Hamad et al. (2010) synthesized new naphthalene derivatives, including those with 1,2,4-triazol-3-ylmethyl acetamide moieties, and evaluated their anti-HIV activities. This research is significant for the development of new anti-HIV drugs (Hamad et al., 2010).
Enzyme Inhibitory Activities
Virk et al. (2018) synthesized 1,2,4-triazole analogues and evaluated their inhibitory potential against enzymes such as carbonic anhydrase and acetylcholinesterase. These findings have implications for the development of enzyme inhibitors (Virk et al., 2018).
Anticonvulsant Activity
Kohn et al. (1991) reported on the synthesis and evaluation of functionalized amino acids, including those with acetamido substituents, for their anticonvulsant activity. This research contributes to the development of new anticonvulsant medications (Kohn et al., 1991).
Synthesis of Novel Complexes
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity. These compounds show potential in pharmaceutical and chemical applications (Chkirate et al., 2019).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Future Directions
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I hope this general information is helpful! If you have any more specific questions, feel free to ask.
properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-6-5-7-13(10-12)20-16(24)11-26-18-22-21-17(23(18)19)14-8-3-4-9-15(14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBRLGJTYFSIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
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